

# An In-depth Technical Guide to Boeravinone E: Chemical Structure and Stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *boeravinone E*

Cat. No.: B174558

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## Abstract

**Boeravinone E**, a naturally occurring rotenoid found in species such as *Boerhavia diffusa*, has garnered scientific interest for its potential therapeutic properties, notably its spasmolytic effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental protocols for the isolation and characterization of **boeravinone E**. Detailed spectroscopic data are presented, and the current understanding of its biological mechanism of action is discussed.

## Chemical Structure and Properties

**Boeravinone E** is classified as a dehydrorotenoid, a subclass of isoflavonoids. Its core structure consists of a chromeno[3,4-b]chromen-12-one skeleton.

Systematic Name: 3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one

Molecular Formula:  $C_{17}H_{12}O_7$  [\[1\]](#)

Molecular Weight: 328.27 g/mol [\[1\]](#)

CAS Number: 137787-00-9

The structure of **boeravinone E** is characterized by a pentacyclic ring system with hydroxyl and methyl substitutions. The "dehydro" designation at positions 6a and 12a indicates a planar B/C ring junction, a key feature that distinguishes it from rotenoids with saturated B/C ring systems.

## Spectroscopic Data for Structural Elucidation

The structure of **boeravinone E** has been elucidated using a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While a complete, experimentally derived NMR data table from a single source is not readily available in the public domain, the following represents a compilation of expected chemical shifts based on related structures and spectroscopic principles.

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for **Boeravinone E**

Position	Predicted $^{13}\text{C}$ Chemical Shift (ppm)	Predicted $^1\text{H}$ Chemical Shift (ppm, multiplicity, J in Hz)
1	~158	~7.9 (d, J=8.5)
2	~115	~6.9 (dd, J=8.5, 2.0)
3	~160	-
4	~100	~6.5 (d, J=2.0)
4a	~155	-
6	~70	~5.5 (s)
6a	~110	-
7	~162	-
8	~95	~6.4 (s)
9	~160	-
10	~105	-
11	~165	-
11a	~108	-
12	~185	-
12a	~112	-
10-CH <sub>3</sub>	~10	~2.1 (s)

Note: These are predicted values and may vary from experimentally determined shifts. The structure elucidation of **boeravinone E** was confirmed through 2D-NMR experiments such as HMQC and HMBC, which establish the connectivity between protons and carbons.[\[2\]](#)[\[3\]](#)

## Stereochemistry

The **boeravinone E** molecule contains a single stereocenter at the C-6 position. The dehydrorotenoid nature of the core structure results in a planar arrangement at the 6a-12a

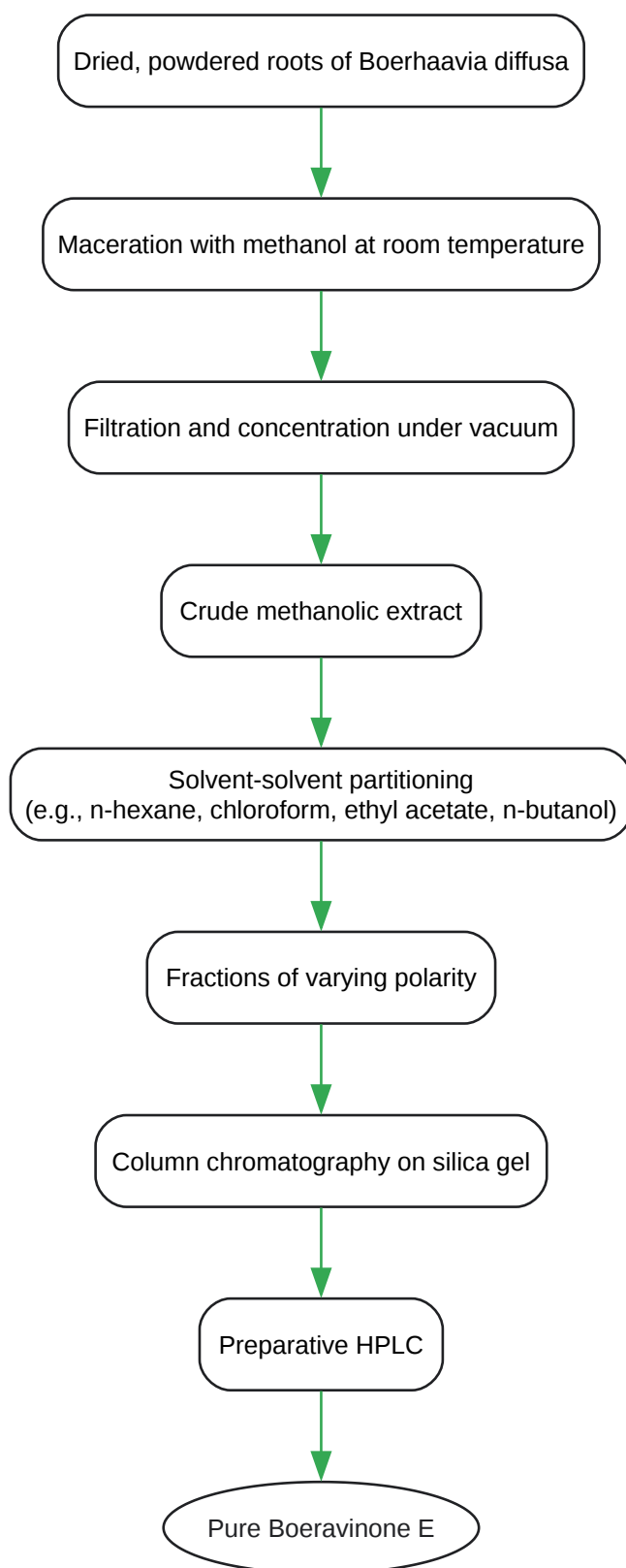
bond, eliminating the possibility of cis/trans isomerism at the B/C ring junction that is characteristic of many other rotenoids.

The absolute configuration at the C-6 position has not been definitively established in the reviewed literature through methods such as X-ray crystallography or circular dichroism. The stereochemistry is crucial for understanding its biological activity and for any future synthetic efforts. Further research is required to unambiguously assign the absolute configuration of naturally occurring **boeravinone E**.

## Experimental Protocols

### Isolation of Boeravinone E from Boerhaavia diffusa

The following is a generalized protocol based on methods described for the isolation of rotenoids from *Boerhaavia diffusa*.<sup>[2]</sup><sup>[4]</sup>



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**Figure 1:** General workflow for the isolation of **boeravinone E**.

- **Extraction:** The air-dried and powdered roots of *Boerhaavia diffusa* are extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.
- **Fractionation:** The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- **Chromatographic Purification:** The fraction containing **boeravinone E** (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate.
- **Final Purification:** Fractions containing **boeravinone E** are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

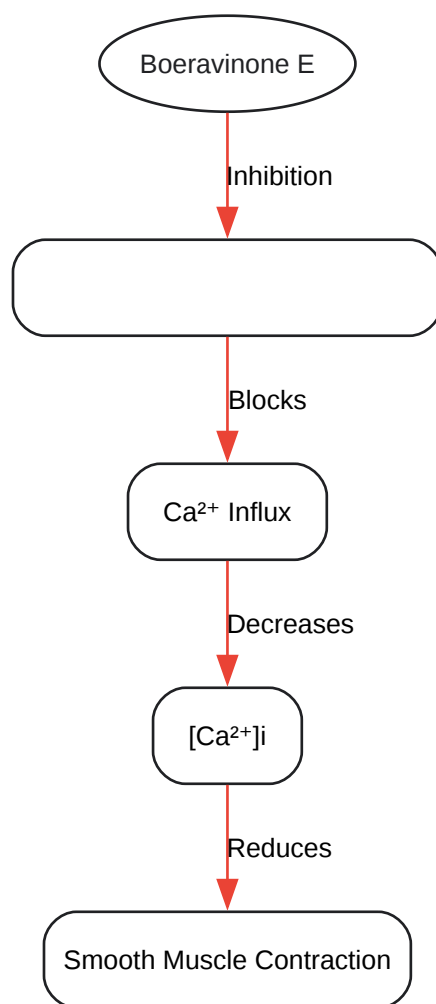
## Structural Elucidation

The purified **boeravinone E** is subjected to the following spectroscopic analyses for structure confirmation:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to determine the connectivity of atoms within the molecule.

## Biological Activity and Signaling Pathway

**Boeravinone E** has been reported to exhibit spasmolytic activity.[2] The proposed mechanism of action involves the modulation of calcium ion channels.



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**Figure 2:** Proposed mechanism of spasmolytic action of **boeravinone E**.

The spasmolytic effect of **boeravinone E** is believed to be mediated through the inhibition of voltage-gated calcium channels in smooth muscle cells. This inhibition leads to a decrease in the influx of extracellular calcium, resulting in a reduction of intracellular calcium concentration and subsequent muscle relaxation. The precise subtypes of calcium channels affected and the downstream signaling cascades are still under investigation.

## Conclusion

**Boeravinone E** is a dehydrorotenoid with a defined chemical structure and potential as a spasmolytic agent. While its planar core structure is well-established, the absolute stereochemistry at the C-6 position remains to be determined. The provided experimental

outlines for isolation and characterization serve as a guide for researchers in natural product chemistry and drug discovery. Further studies are warranted to fully elucidate its stereochemistry and the detailed molecular mechanisms underlying its biological activities, which will be crucial for its potential development as a therapeutic agent.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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